1-(3,3-Difluorocyclobutyl)ethanamine Hydrochloride: A Technical Guide to Physicochemical Profiling, Safety, and Synthetic Integration
1-(3,3-Difluorocyclobutyl)ethanamine Hydrochloride: A Technical Guide to Physicochemical Profiling, Safety, and Synthetic Integration
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Among the most versatile fluorinated building blocks is 1-(3,3-difluorocyclobutyl)ethanamine hydrochloride .
As an application scientist who has integrated this moiety into numerous preclinical scaffolds, I have observed firsthand its utility. The 3,3-difluorocyclobutyl group acts as a superior bioisostere for traditional lipophilic groups (such as tert-butyl or phenyl rings)[1]. By utilizing the hydrochloride salt of this primary amine, researchers ensure reagent stability, prevent the volatilization of the free base, and mitigate the risk of oxidative degradation during storage. This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, structural rationale, and a self-validating protocol for its synthetic application.
Chemical Identity and Physicochemical Profiling
The compound features a primary amine attached to an ethyl linker, which is in turn bonded to a 3,3-difluorocyclobutyl ring. The presence of the chiral center at the ethyl group necessitates stereospecific tracking, as the (S) and (R) enantiomers often exhibit drastically different binding affinities in biological targets.
Quantitative Data Summary: Chemical Identifiers
| Property | Value |
| Chemical Name | 1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride |
| CAS Number (Racemic) | 1780822-89-0[2] |
| CAS Number (S-enantiomer) | 2309431-62-5[3] |
| CAS Number (R-enantiomer) | 1621223-56-0[4] |
| Molecular Formula | C₆H₁₂ClF₂N |
| Molecular Weight | 171.62 g/mol [5] |
| Physical State | Solid (typically off-white to white powder) |
Safety Data Sheet (SDS) & Handling Protocols
Understanding the causality behind the hazard classifications of aliphatic amines is critical for laboratory safety. Primary amines are inherently basic and nucleophilic, which translates to biological reactivity (irritation and toxicity). While the hydrochloride salt form significantly reduces the vapor pressure compared to the free base—thereby lowering inhalation risks—it remains a potent irritant.
Quantitative Data Summary: GHS Hazard Classifications
| GHS Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral/Dermal/Inhal.) | Category 4 | H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or inhaled.[2] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation.[2] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319 : Causes serious eye irritation.[2] | Warning |
| Specific Target Organ Toxicity | Category 3 | H336 : May cause drowsiness or dizziness.[2] | Warning |
Expert Handling & Storage Protocol
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Storage Causality: The hydrochloride salt is hygroscopic. Exposure to ambient humidity will lead to water absorption, which can throw off stoichiometric calculations during sensitive coupling reactions. Protocol: Store in a tightly sealed container under an inert atmosphere (Argon or N₂) at 2–8 °C.
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Handling: Weigh the compound exclusively within a ventilated balance enclosure. Use nitrile gloves and chemical safety goggles to prevent dermal and ocular exposure to the irritating salt dust.
Structural Rationale: The "Fluorine Effect" in Drug Design
Why go through the synthetic effort of utilizing a difluorocyclobutyl group? The decision is rooted in the "Fluorine Effect" , a principle that leverages the high electronegativity and small Van der Waals radius of fluorine to solve specific medicinal chemistry liabilities[6].
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Metabolic Shielding: Unsubstituted cycloalkanes are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. By replacing the hydrogen atoms at the most metabolically vulnerable position (the 3-position of the cyclobutyl ring) with fluorine, we create a steric and electronic shield that blocks oxidative metabolism, thereby drastically increasing the half-life of the API[6].
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pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group propagates through the carbon framework. This subtly lowers the pKa of the adjacent primary amine. A lower pKa increases the fraction of the unionized species at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability.
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Conformational Bias: The highly electronegative fluorine atoms alter the ring pucker of the cyclobutane, locking the molecule into specific conformations that can reduce entropic penalties upon binding to a target kinase or protease[7].
Fig 1: Mechanistic rationale for 3,3-difluorocyclobutyl bioisosteric replacement.
Experimental Methodology: Self-Validating Amide Coupling Workflow
When integrating 1-(3,3-difluorocyclobutyl)ethanamine into a larger scaffold via amide bond formation, chemists must account for the reduced nucleophilicity of the amine caused by the electron-withdrawing fluorine atoms. Standard coupling reagents (like EDC/HOBt) often result in sluggish reactions and poor yields.
The Causality of Reagent Selection: To overcome this, we utilize HATU (a highly reactive uronium salt) in combination with DIPEA (N,N-Diisopropylethylamine). DIPEA serves a dual purpose: it neutralizes the hydrochloride salt of our amine to generate the reactive free base in situ, and it acts as a non-nucleophilic proton sponge to drive the coupling forward without participating in side reactions.
Step-by-Step Protocol
Step 1: Reagent Preparation & Activation
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Dissolve the target carboxylic acid API intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.
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Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow, indicating the successful formation of the highly reactive O-At (7-azabenzotriazole) active ester.
Step 2: Coupling 3. Add 1-(3,3-difluorocyclobutyl)ethanamine hydrochloride (1.1 eq) to the activated mixture. 4. Allow the reaction to stir at room temperature for 2–4 hours.
Step 3: Self-Validation (Reaction Monitoring) 5. Validation Checkpoint: Do not proceed to workup blindly. Quench a 5 µL aliquot of the reaction mixture in 100 µL of Acetonitrile/Water and analyze via LC-MS. You must observe the disappearance of the carboxylic acid mass peak and the emergence of the desired product mass [M+H]⁺. If unreacted acid remains, spike the reaction with an additional 0.2 eq of HATU and amine.
Step 4: Workup & Purification 6. Quench the main reaction with saturated aqueous NaHCO₃ to neutralize any remaining acidic species. 7. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 8. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated amide.
Fig 2: Self-validating amide coupling workflow for sterically hindered amines.
References
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Title: 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride — Chemical Substance Information & Safety Data Source: NextSDS URL: [Link]
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Title: (1S)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride Enantiomer Data Source: NextSDS URL: [Link]
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Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance Source: National Institutes of Health (NIH) / PMC URL: [Link]
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- 2. nextsds.com [nextsds.com]
- 3. nextsds.com [nextsds.com]
- 4. 1-(3,3-Difluorocyclobutyl)ethan-1-amine | 1780847-80-4 | Benchchem [benchchem.com]
- 5. Ethan amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
